molecular formula C14H13ClS B8431213 4-(Benzylsulfanyl)benzyl chloride

4-(Benzylsulfanyl)benzyl chloride

Cat. No.: B8431213
M. Wt: 248.8 g/mol
InChI Key: TVJVJKGFUOGCJP-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)benzyl chloride (C₁₄H₁₃ClS) is a sulfur-containing aromatic compound featuring a benzylsulfanyl (–S–CH₂C₆H₅) group and a reactive benzyl chloride (–CH₂Cl) moiety. This structure makes it a versatile intermediate in organic synthesis, particularly for introducing sulfur-based functional groups into target molecules.

The benzylsulfanyl group enhances nucleophilic substitution reactivity at the adjacent chloride, enabling applications in pharmaceuticals, agrochemicals, and coordination chemistry. For example, sulfanyl groups are critical in synthesizing thiazole derivatives with antitumor properties and pyrimidine-based CDK2 inhibitors .

Properties

Molecular Formula

C14H13ClS

Molecular Weight

248.8 g/mol

IUPAC Name

1-benzylsulfanyl-4-(chloromethyl)benzene

InChI

InChI=1S/C14H13ClS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

TVJVJKGFUOGCJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Differences

The following table highlights key structural and functional differences between 4-(Benzylsulfanyl)benzyl chloride and related compounds:

Compound Molecular Formula Functional Groups Key Reactivity/Applications References
4-(Benzylsulfanyl)benzyl chloride C₁₄H₁₃ClS Benzylsulfanyl, Chloride Nucleophilic substitution; intermediates for bioactive heterocycles (e.g., thiazoles, pyrimidines)
4-(Benzyloxy)benzyl chloride C₁₄H₁₃ClO Benzyloxy, Chloride Ether linkages; less reactive than sulfanyl analogs; used in polymer and fine chemical synthesis
4-(Benzyloxy)benzenesulfonyl chloride C₁₃H₁₁ClO₃S Sulfonyl chloride, Benzyloxy Sulfonamide formation; antitumor agent precursors (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides)
p-Toluenesulfonyl chloride C₇H₇ClO₂S Sulfonyl chloride, Methyl Versatile sulfonating agent; used in protecting groups and drug synthesis
Key Observations:
  • Sulfur vs. Oxygen Substituents : The benzylsulfanyl group (–S–CH₂C₆H₅) in 4-(Benzylsulfanyl)benzyl chloride confers higher nucleophilicity and leaving-group ability compared to the benzyloxy (–O–CH₂C₆H₅) group in 4-(Benzyloxy)benzyl chloride. This makes the former more reactive in substitution reactions .
  • Chloride vs. Sulfonyl Chloride : While 4-(Benzylsulfanyl)benzyl chloride undergoes nucleophilic substitution at the benzyl chloride site, sulfonyl chlorides (e.g., 4-(Benzyloxy)benzenesulfonyl chloride) react with amines to form sulfonamides, a key step in drug development .
Antitumor Potential
  • Thiazole Sulfonamides : 5-Phenyl-1,3-thiazole-4-sulfonyl chloride (derived from benzylsulfanyl intermediates) was converted into sulfonamide derivatives showing potent activity against 60 cancer cell lines .
  • Pyrazole Metal Complexes : In Pt(II)/Pd(II) complexes, substituents on sulfanyl pyrazoles significantly influenced cytotoxicity. For instance, cyclohexylsulfanyl analogs exhibited threefold higher activity than benzylsulfanyl derivatives in leukemia cell lines .
Enzyme Inhibition

Physicochemical Properties

  • Solubility and Stability : The benzylsulfanyl group’s lipophilicity may enhance membrane permeability in drug candidates compared to polar sulfonyl chlorides. However, sulfonyl chlorides are more reactive and prone to hydrolysis, requiring careful handling .
  • Thermal Properties : 4-(Benzyloxy)benzyl chloride has a reported melting point of 77–79°C , whereas sulfonyl chlorides like p-toluenesulfonyl chloride are typically low-melting solids or liquids due to their electron-withdrawing groups .

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